5-氧代-5,6,7,8-四氢喹啉-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

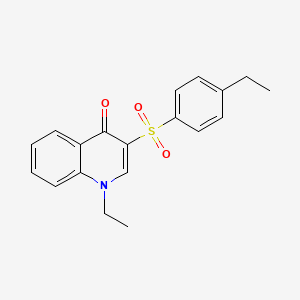

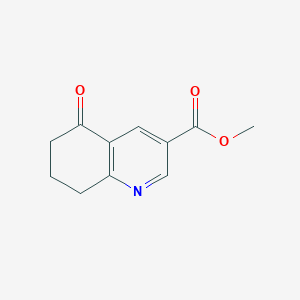

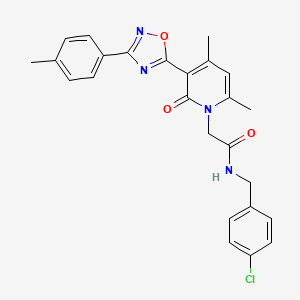

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound that has been the subject of various synthetic studies. The compound is characterized by a tetrahydroquinoline core, a functional group that is prevalent in many biologically active molecules and pharmaceuticals. The interest in this compound stems from its potential utility as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids to obtain methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Additionally, methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been synthesized using microwave irradiation, which offers advantages such as shorter reaction times and higher yields .

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a closely related compound, has been elucidated using X-ray structural analysis . This technique allows for a precise understanding of the spatial arrangement of atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the tetrahydroquinoline core can be modified by various substituents, which can be introduced through different synthetic strategies. For instance, the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involves chemical reduction and nucleophilic addition reactions . Bromination reactions have also been studied, particularly in the side chain of 8-methylquinoline-5-carboxylic acid, which shares some structural similarities with the tetrahydroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives are influenced by the functional groups present in the molecule. For example, the presence of the carboxylate ester group can affect the solubility and reactivity of the compound. The synthesis under microwave irradiation, as mentioned in one study , suggests that the compound can be obtained in a relatively pure state with high yields, indicating good stability under these conditions. The structural analysis through NMR methods further supports the identification of the compound's specific functional groups and their chemical environment .

科学研究应用

合成与结构分析

5-氧代-5,6,7,8-四氢喹啉-3-甲酸甲酯因其合成工艺和结构特征而受到研究。Rudenko 等人(2013 年)重点研究了 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸甲酯的合成,并通过 X 射线结构分析揭示了其分子和晶体结构的见解 (Rudenko 等人,2013 年)。Thirumalai 等人(2006 年)的另一项研究使用超声波辐照和传统方法合成了类似的化合物,说明了合成方法的多样性 (Thirumalai 等人,2006 年)。

潜在的药理应用

虽然避免提供药物使用、剂量和副作用的详细信息,但值得注意的是,某些四氢喹啉的衍生物,包括那些在结构上与 5-氧代-5,6,7,8-四氢喹啉-3-甲酸甲酯相关的衍生物,已被探索其药理潜力。例如,Smirnova 等人(1997 年)证明了 2-芳基氨基-5,6,7,8-四氢喹啉-4-甲酸的酰胺(在结构上类似)表现出抗炎和镇痛活性 (Smirnova 等人,1997 年)。

肌肉松弛活性评估

Gündüz 等人(2008 年)合成了六氢喹啉衍生物,包括在结构上与 5-氧代-5,6,7,8-四氢喹啉-3-甲酸甲酯相似的化合物,并评估了其肌肉松弛活性。他们的研究有助于了解这些化合物的肌肉松弛特性 (Gündüz 等人,2008 年)。

抗癌活性

Gaber 等人(2021 年)的研究重点是合成喹啉羧酸的衍生物,以评估其对乳腺癌细胞系的抗癌作用。这表明与 5-氧代-5,6,7,8-四氢喹啉-3-甲酸甲酯同族的化合物在肿瘤学研究中的潜力 (Gaber 等人,2021 年)。

反应机理和中间体

一些研究调查了涉及四氢喹啉衍生物的反应机理和中间体。例如,Rudenko 等人(2013 年)探讨了 2-取代四氢喹啉-4-甲酸与肼的反应,为潜在的反应途径和中间体提供了有价值的见解 (Rudenko 等人,2013 年)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Quinoline derivatives have been known to interact with various biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been implicated in a variety of biochemical pathways .

Result of Action

Quinoline derivatives have been known to exert a variety of effects at the molecular and cellular levels .

属性

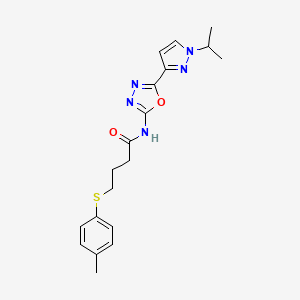

IUPAC Name |

methyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCGXBVVKVPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

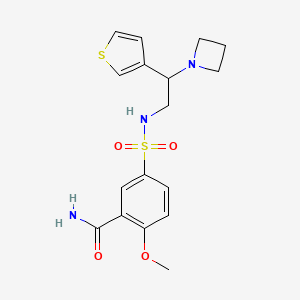

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

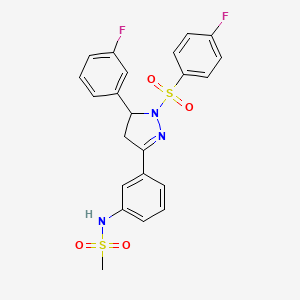

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)